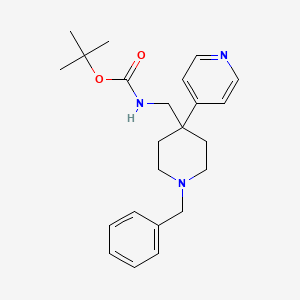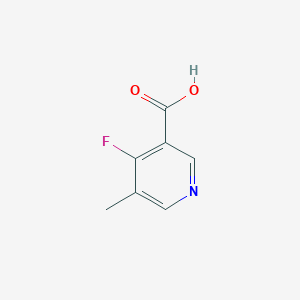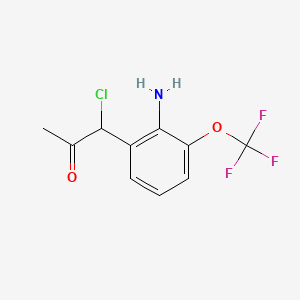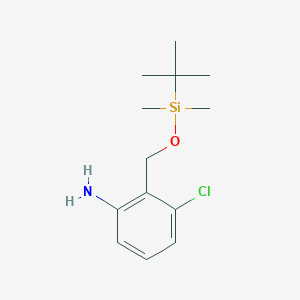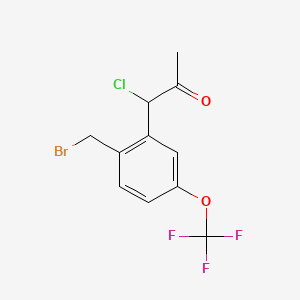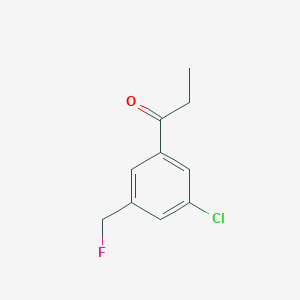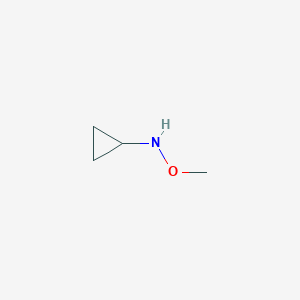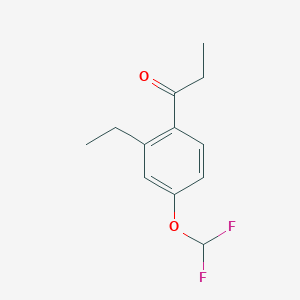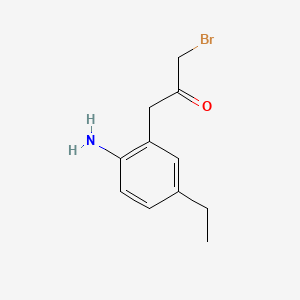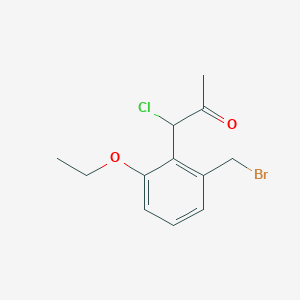![molecular formula C20H22O B14053811 4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one CAS No. 245653-51-4](/img/structure/B14053811.png)
4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one is an organic compound with a complex molecular structure. . Its intricate molecular architecture suggests diverse reactivity and potential for specialized functions in chemical processes.
准备方法
The synthesis of 4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one involves several steps. One common method includes the reaction between a piperidino derivative and a chloroketone . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
化学反应分析
4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in the study of molecular interactions and pathways. In industry, it is used in the production of materials with specific properties, such as polymers and coatings .
作用机制
The mechanism of action of 4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one involves its interaction with molecular targets and pathways within a biological system. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one can be compared with other similar compounds, such as 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone . While both compounds share structural similarities, they differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific molecular architecture, which imparts distinct chemical and physical properties .
Similar Compounds
属性
CAS 编号 |
245653-51-4 |
|---|---|
分子式 |
C20H22O |
分子量 |
278.4 g/mol |
IUPAC 名称 |
4-(4-tert-butylphenyl)-2-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C20H22O/c1-13-12-18-16(6-5-7-17(18)19(13)21)14-8-10-15(11-9-14)20(2,3)4/h5-11,13H,12H2,1-4H3 |
InChI 键 |
BLWBKQXLHRVDNV-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C=CC=C2C1=O)C3=CC=C(C=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



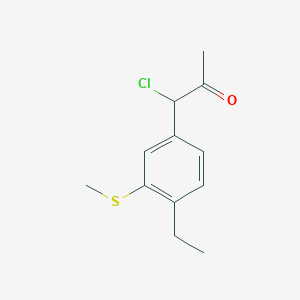
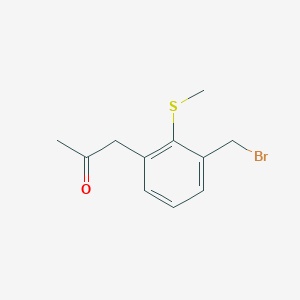
![7',8'-Dihydro-6'H-spiro[cyclobutane-1,5'-[1,3]dioxolo[4,5-G]isoquinoline]](/img/structure/B14053746.png)
